Pentanoic acid, 3,5-dihydroxy-

Catalog No.
S3346046
CAS No.
83120-70-1
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 3,5-dihydroxy-

CAS Number

83120-70-1

Product Name

Pentanoic acid, 3,5-dihydroxy-

IUPAC Name

3,5-dihydroxypentanoic acid

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c6-2-1-4(7)3-5(8)9/h4,6-7H,1-3H2,(H,8,9)

InChI Key

RGPXHQLKXPEHMD-UHFFFAOYSA-N

SMILES

C(CO)C(CC(=O)O)O

Canonical SMILES

C(CO)C(CC(=O)O)O

Description

The exact mass of the compound Pentanoic acid, 3,5-dihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentanoic acid, 3,5-dihydroxy-, also known as 3,5-dihydroxy-3-methylpentanoic acid, is a dihydroxy monocarboxylic acid with the molecular formula C6H12O4. This compound features two hydroxyl groups attached to the third and fifth carbon atoms of a pentanoic acid backbone. It plays a significant role as a precursor in various biosynthetic pathways, particularly in the mevalonate pathway, which is crucial for the synthesis of terpenes and steroids .

  • Esterification: Reacts with alcohols to form esters, which can be utilized in the synthesis of various derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups, leading to the formation of ketones or aldehydes.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form smaller organic compounds.

These reactions are facilitated by various catalysts and conditions that can be tailored depending on the desired product .

Pentanoic acid, 3,5-dihydroxy-, exhibits notable biological activity. It is involved in metabolic processes and contributes to the biosynthesis of essential biomolecules. Its role in the mevalonate pathway underscores its importance in producing cholesterol and other vital lipids. Additionally, compounds derived from pentanoic acid have been studied for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .

Several methods exist for synthesizing pentanoic acid, 3,5-dihydroxy-:

  • Biosynthesis: Naturally produced through enzymatic reactions in organisms via the mevalonate pathway.
  • Chemical Synthesis:
    • Starting Material: Pentanoic acid can be hydroxylated using specific reagents such as hydrogen peroxide or sodium hypochlorite under controlled conditions.
    • Catalytic Methods: Utilizing catalysts like titanium tetrachloride or boron trifluoride to facilitate hydroxylation reactions.

These methods allow for the efficient production of pentanoic acid with varying degrees of purity and yield .

Pentanoic acid, 3,5-dihydroxy-, has diverse applications:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and development.
  • Biochemistry: Serves as a precursor for synthesizing sterols and terpenes.
  • Food Industry: Potentially used as a flavoring agent or preservative due to its antimicrobial properties.

Its unique structure allows it to participate in various biochemical pathways, making it valuable across multiple industries .

Interaction studies involving pentanoic acid, 3,5-dihydroxy-, focus on its metabolic pathways and interactions with enzymes. Research has shown that it can influence enzymatic activities associated with lipid metabolism. Understanding these interactions can provide insights into its role in health and disease management .

Pentanoic acid, 3,5-dihydroxy-, shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Pentanoic AcidCH3(CH2)3COOHStraight-chain carboxylic acid
3-Hydroxybutyric AcidC4H8O3Shorter chain; involved in energy metabolism
3-Methylpentanoic AcidC6H12O2Methyl group at the third position
2-Hydroxy-4-methylpentanoic AcidC6H12O3Hydroxyl group at the second position

Uniqueness

Pentanoic acid, 3,5-dihydroxy-, is unique due to its dual hydroxyl functional groups on a pentanoic backbone, which enhances its reactivity and biological significance compared to other similar compounds. Its specific role in metabolic pathways further distinguishes it from simpler carboxylic acids or mono-hydroxylated derivatives .

XLogP3

-1.2

Other CAS

83120-70-1

Dates

Modify: 2023-07-26

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